molecular formula C16H18N4O3S B2711320 N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-86-3

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2711320
CAS No.: 1019095-86-3
M. Wt: 346.41
InChI Key: CYDVFFKNPZQFHZ-MSUUIHNZSA-N
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Description

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole and pyrazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse pharmacological properties.

Uniqueness

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of both benzothiazole and pyrazole moieties in its structure. This dual functionality provides a broader range of potential interactions and applications compared to compounds containing only one of these moieties .

Biological Activity

N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate benzo[d]thiazole and pyrazole moieties. The synthetic pathway may include:

  • Formation of the Benzo[d]thiazole Core : Using appropriate precursors such as 5,6-dimethoxy-3-methylbenzothiazole.
  • Pyrazole Derivative Synthesis : Incorporating a dimethylpyrazole structure through cyclization reactions.
  • Final Coupling : The carboxamide group is introduced via acylation reactions.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. Specifically, derivatives containing the pyrazole scaffold have been shown to inhibit the growth of:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer
  • Colorectal Cancer

A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against these cancer types, indicating significant cytotoxicity .

The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:

  • Inhibition of Key Enzymes : Such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 μM when tested against pathogens like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity
Dimethoxy Groups Enhance lipophilicity and cellular uptake
Thiazole Moiety Contributes to anticancer and antimicrobial properties
Pyrazole Ring Essential for enzyme inhibition and apoptosis induction

Case Studies

  • Anticancer Evaluation : A study assessed the effects of a related pyrazole derivative on HepG2 liver cancer cells, reporting a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Screening : In vitro tests demonstrated that similar compounds exhibited potent activity against Candida albicans, with MIC values comparable to established antifungal agents.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-6-11(20(3)18-9)15(21)17-16-19(2)10-7-12(22-4)13(23-5)8-14(10)24-16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDVFFKNPZQFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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